molecular formula C9H11BrO2 B3261069 Benzene, 4-bromo-1-methoxy-2-(methoxymethyl)- CAS No. 338454-43-6

Benzene, 4-bromo-1-methoxy-2-(methoxymethyl)-

Cat. No.: B3261069
CAS No.: 338454-43-6
M. Wt: 231.09 g/mol
InChI Key: FPISKQGSSFNTNH-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-1-methoxy-2-(methoxymethyl)- is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 4-bromo-1-methoxy-2-(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 4-bromo-1-methoxy-2-(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Chemistry and Nanotechnology

    Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile building blocks in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, showcasing their potential in creating sophisticated nanostructures and materials (Cantekin, de Greef, & Palmans, 2012).

  • Environmental Science and Toxicology

    A review on novel brominated flame retardants (NBFRs) including their occurrence in indoor air, dust, consumer goods, and food, highlights the increasing application of such compounds and calls for more research on their environmental fate and toxicity. This encompasses a wide range of brominated compounds, suggesting the environmental relevance of brominated benzene derivatives (Zuiderveen, Slootweg, & de Boer, 2020).

  • Organic Synthesis

    Research into the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, reveals the challenges and innovations in synthesizing halogenated benzene compounds. The study discusses alternative methods to traditional syntheses that could be more economical and environmentally friendly, indicating the importance of developing efficient synthetic routes for complex benzene derivatives (Qiu et al., 2009).

  • Pharmacology and Toxicology

    A comprehensive review on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including 2C-B and 4-fluoroamphetamine, suggests that the structural modifications of benzene rings can significantly alter the biological activity of these compounds. This underscores the relevance of studying the properties of chemically modified benzene derivatives to understand their potential effects and risks (Nugteren-van Lonkhuyzen et al., 2015).

Properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPISKQGSSFNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265324
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-43-6
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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